4-(5-Methyltriazol-1-yl)piperidine;dihydrochloride
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Overview
Description
4-(5-Methyltriazol-1-yl)piperidine;dihydrochloride is a versatile and promising chemical compound used in a multitude of scientific experiments. It is known for its unique structure, which combines a piperidine ring with a triazole moiety, making it a valuable compound in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Methyltriazol-1-yl)piperidine;dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method includes the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction yields the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(5-Methyltriazol-1-yl)piperidine;dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Commonly uses reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Often involves nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(5-Methyltriazol-1-yl)piperidine;dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in various industrial processes, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(5-Methyltriazol-1-yl)piperidine;dihydrochloride involves its interaction with specific molecular targets and pathways . The piperidine moiety is known to exhibit various pharmacophoric features, making it a valuable component in drug discovery . The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to modulation of biological pathways.
Comparison with Similar Compounds
- **1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
- **1-(3,4-Dichlorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
- **1-(4-Bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
Comparison: 4-(5-Methyltriazol-1-yl)piperidine;dihydrochloride stands out due to its unique combination of a piperidine ring and a triazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents.
Properties
IUPAC Name |
4-(5-methyltriazol-1-yl)piperidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.2ClH/c1-7-6-10-11-12(7)8-2-4-9-5-3-8;;/h6,8-9H,2-5H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCJRBVJFRLFFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1C2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2490430-10-7 |
Source
|
Record name | 4-(5-methyl-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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